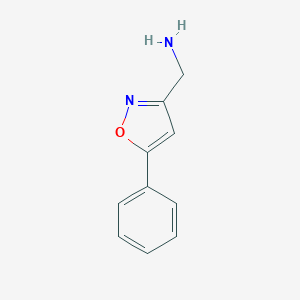![molecular formula C16H11NO B116712 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE CAS No. 5724-55-0](/img/structure/B116712.png)
4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE: is an organic compound with the molecular formula C16H11NO . It is a derivative of benzonitrile, characterized by the presence of a phenyl group and a propenyl group with a keto functionality. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE can be synthesized through the reaction of benzonitrile with benzaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Ammonia, primary amines, and hydroxylamine.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Amines and hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It also finds applications in the manufacture of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
- Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)-
- Benzonitrile, 4-(3-oxo-3-phenyl-1-propen-1-yl)-
- Benzonitrile, 4-(3-oxo-3-phenyl-propenyl)-
Uniqueness: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
5724-55-0 |
|---|---|
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-11H/b11-10+ |
Clave InChI |
CAHMJFODGBXCBM-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



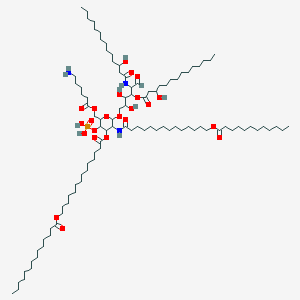
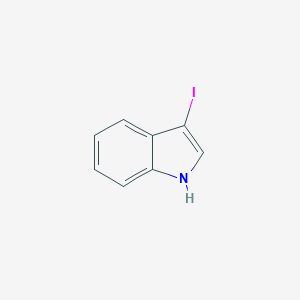
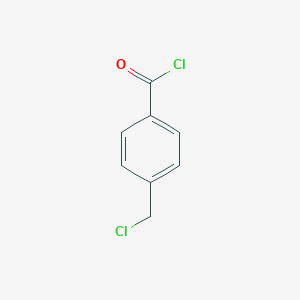

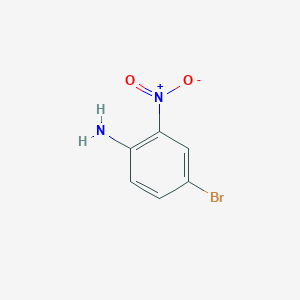


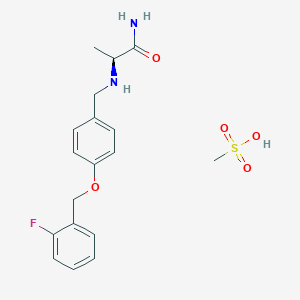

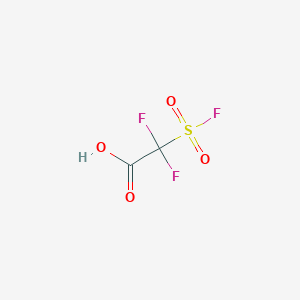
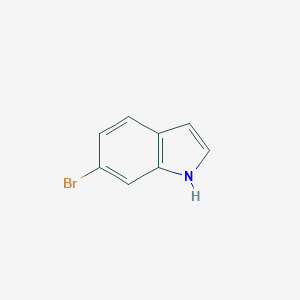
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B116671.png)
